4-Amino-2,6-diethylphenol

Description

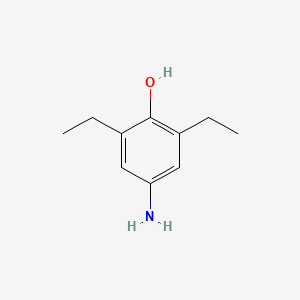

4-Amino-2,6-diethylphenol is an aromatic compound featuring an aminophenol backbone with ethyl substituents at the 2- and 6-positions. Aminophenols are critical intermediates in pharmaceuticals, dyes, and agrochemicals due to their reactive amino and hydroxyl groups. Ethyl substituents likely enhance lipophilicity compared to methyl or halogenated analogs, influencing solubility and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-amino-2,6-diethylphenol |

InChI |

InChI=1S/C10H15NO/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |

InChI Key |

APCYWMCOXOKKCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 4-amino-2,6-diethylphenol derivatives in antiviral applications. Research indicates that modifications to the amino group can significantly influence the compound's efficacy against viruses. For instance, derivatives with specific substituents exhibit enhanced activity against HIV, suggesting that structural optimization can lead to more potent antiviral agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study synthesized several derivatives of this compound and tested them against a range of bacteria and fungi. Results indicated broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The most effective compounds demonstrated up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating potential for antidiabetic applications as well .

Agricultural Applications

Insecticide Development

this compound is being explored as a precursor for developing insecticides. It functions as a chitin synthesis inhibitor, which is crucial for pest control, particularly against bollworms. The compound's quick-acting properties make it suitable for agricultural use, providing an effective method for pest management while minimizing environmental impact .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research on polymer composites indicates that adding this compound can improve the overall performance of materials used in various industrial applications.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antiviral Activity | Derivatives showed significant antiviral activity with EC50 values ranging from 1.39 nM to 19.1 nM depending on the substituent | Potential drug development for HIV treatment |

| Antimicrobial Evaluation | Broad-spectrum activity against multiple bacterial strains; significant α-amylase and glucosidase inhibition | Antimicrobial agents and antidiabetic drugs |

| Agricultural Research | High insecticidal activity against bollworms; effective chitin synthesis inhibition | Development of eco-friendly insecticides |

Chemical Reactions Analysis

Oxidative Reactions

Aminophenols are susceptible to oxidation, particularly under acidic or catalytic conditions. For example:

-

Oxidative Coupling : In the presence of oxygen or peroxides, 4-amino-2,6-dimethylphenol undergoes oxidative coupling to form dimers or polymeric species via radical intermediates .

-

Co-oxidation Mechanisms : 4-Amino-2,6-dichlorophenol (ADCP) reacts through co-oxidation pathways in biological systems, generating reactive intermediates such as quinone-imines or semiquinone radicals, which can covalently bind to cellular macromolecules .

Table 1: Oxidation Reactions of Aminophenol Derivatives

Electrophilic Substitution

The phenolic hydroxyl and amino groups direct electrophilic attacks to specific positions:

-

Nitration : 2,6-Dichlorophenol undergoes nitration at the para position to the hydroxyl group, yielding 2,6-dichloro-4-nitrophenol, which is subsequently reduced to 2,6-dichloro-4-aminophenol .

-

Halogenation : Electron-withdrawing substituents (e.g., Cl) deactivate the ring, while alkyl groups (e.g., methyl, ethyl) enhance reactivity at meta/para positions .

Reductive Transformations

Catalytic hydrogenation is a key method for synthesizing aminophenols from nitro precursors:

-

Hydrogenation of Nitro Groups :

Table 2: Reduction Conditions and Outcomes

| Nitro Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 2,6-Dichloro-4-nitrophenol | 2% Pt/C | Diethylene glycol | 99 | >99 | |

| 2,6-Dichloro-4-nitrophenol | Raney Ni | Methanol | 85 | 98 |

Acid-Mediated Rearrangements

N-Substituted hydroxylamines (e.g., N-(2,6-dimethylphenyl)hydroxylamine) undergo Bamberger rearrangement in strong acids (e.g., HClO₄), forming aminophenols via divalent nitrogen intermediates :

-

Protonation at oxygen → water elimination → benzaziridine cation.

Conjugation and Detoxification Pathways

-

Glutathione Adduct Formation : ADCP reacts with glutathione (GSH) to form conjugates, mitigating cytotoxicity. Inhibitors of GSH synthesis (e.g., AOAA) exacerbate toxicity .

-

Azo-Dye Formation : Under oxidative conditions, aminophenols couple with diazonium salts to form colored azo compounds, a reaction exploited in dye synthesis.

Thermal and Solvent Stability

-

Thermal Decomposition : Alkyl-substituted aminophenols (e.g., 4-amino-2,6-dimethylphenol) decompose above 150°C, forming volatile aromatic amines and phenolic residues .

-

Solvent Effects : Polar aprotic solvents (e.g., tetrachloroethylene) enhance nitration efficiency by stabilizing transition states .

Key Mechanistic Insights

-

Steric Effects : Bulky ethyl groups in 4-amino-2,6-diethylphenol may hinder electrophilic substitution compared to methyl or chloro analogs.

-

Electronic Effects : Ethyl groups are electron-donating, increasing ring electron density and directing reactions to meta/para positions.

Research Gaps and Limitations

No direct studies on This compound were identified in the provided sources. Extrapolations are based on methyl- and chloro-substituted analogs. Experimental validation is required to confirm reactivity patterns for diethyl derivatives.

For further details, consult primary literature on analogous systems .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Halogenation (Cl, Br, I) increases molecular weight and polarity but reduces water solubility due to hydrophobic interactions. Aromatic Substituents (e.g., diphenyl) significantly increase molecular weight and steric hindrance, limiting applications.

- Melting Points: Chlorinated derivatives exhibit higher melting points (e.g., 167°C for 4-Amino-2,6-dichlorophenol), likely due to stronger intermolecular forces from polar C-Cl bonds.

Preparation Methods

Synthesis of 2,6-Diethylphenol

The foundational step requires the preparation of 2,6-diethylphenol. Alkylation of phenol with ethylating agents, such as ethyl bromide or ethyl chloride, under Friedel-Crafts conditions (AlCl₃ catalyst) can achieve this. However, the inherent reactivity of phenol necessitates careful control to prevent over-alkylation. A study using analogous tert-butyl groups demonstrated that steric hindrance from ortho substituents directs subsequent nitration to the para position. For 2,6-diethylphenol, the ethyl groups similarly block ortho sites, ensuring para-selective nitration.

Reaction Conditions for Ethylation

Nitration of 2,6-Diethylphenol

Nitration introduces a nitro group at the para position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration. The electron-donating ethyl groups deactivate the ring moderately, necessitating longer reaction times compared to phenol.

Typical Nitration Parameters

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Hydrogenation offers cleaner profiles, while Fe/HCl is cost-effective for industrial scales.

Reduction Data

| Method | Conditions | Yield (%) |

|---|---|---|

| H₂/Pd-C (1 atm) | Ethanol, 25°C, 12 h | 90–95 |

| Fe/HCl | Reflux, 6 h | 85–88 |

This pathway mirrors the synthesis of 5-amino-2,4-di-tert-butylphenol, where nitration and reduction were pivotal.

Direct Amination via Ullmann Coupling

Transition-metal-catalyzed amination provides an alternative route, circumventing nitration. The Ullmann reaction, employing copper catalysts, couples ammonia or amines with halophenols. For this compound, 2,6-diethyl-4-bromophenol serves as the substrate.

Bromination of 2,6-Diethylphenol

Regioselective bromination at the para position is achieved using Br₂ in acetic acid. The ethyl groups enhance para selectivity via steric and electronic effects.

Bromination Parameters

-

Reagent : Br₂ (1.05 equiv) in glacial acetic acid

-

Temperature : 25°C, 2 h

-

Yield : ~80%

Copper-Catalyzed Amination

A mixture of 2,6-diethyl-4-bromophenol, aqueous ammonia, CuI, and a ligand (e.g., 1,10-phenanthroline) in DMSO at 100°C facilitates coupling.

Optimized Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : DMSO, 100°C, 24 h

-

Yield : ~70–75%

Protecting the phenolic hydroxyl group during alkylation or amination prevents unwanted side reactions. The acetyl group is commonly used due to its ease of introduction and removal.

Acetylation of Phenol

Treatment with acetic anhydride in pyridine acetylates the hydroxyl group, yielding 4-acetoxyphenol. Subsequent ethylation and amination proceed without interference.

Acetylation Data

-

Reagent : Acetic anhydride (1.2 equiv), pyridine

-

Time : 2 h, 25°C

-

Yield : ~95%

Sequential Ethylation and Deprotection

Ethylation of 4-acetoxyphenol followed by deprotection (NaOH/MeOH) yields 2,6-diethylphenol. Subsequent nitration and reduction complete the synthesis.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Amino-2,6-diethylphenol for experimental use?

- Methodological Answer : Synthesis typically involves halogenation or alkylation of phenolic precursors. For characterization, use techniques like nuclear magnetic resonance (NMR) to confirm structure and high-performance liquid chromatography (HPLC) for purity assessment. Solubility profiles in solvents like ethanol or acetone should be determined via gravimetric analysis, referencing protocols for structurally similar aminophenols . Melting points (e.g., ~167°C for analogs) can be measured using differential scanning calorimetry (DSC) .

Q. What are standard methodologies for assessing the in vivo nephrotoxicity of this compound?

- Methodological Answer : Employ Fischer 344 rat models, administering the compound intraperitoneally or orally. Monitor biomarkers like blood urea nitrogen (BUN) and serum creatinine. Histopathological analysis of renal corticomedullary necrosis is critical. Protective agents (e.g., ascorbic acid at 100 mg/kg) can be co-administered to evaluate mitigation strategies .

Q. How should researchers determine the solubility and stability of this compound under laboratory conditions?

- Methodological Answer : Use shake-flask methods with solvents (ethanol, diethyl ether) at controlled temperatures (25°C). For stability, conduct accelerated degradation studies under varying pH and temperature conditions, analyzed via UV-spectroscopy or HPLC. Reference solubility data for analogs, such as limited water solubility and high ethanol miscibility .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

- Methodological Answer : Perform parallel studies using renal cortical slices (in vitro) and rodent models (in vivo) to compare lactate dehydrogenase (LDH) release and histopathological outcomes. Adjust in vitro conditions (e.g., oxygen tension, metabolite supplementation) to better mimic in vivo environments. Statistical meta-analysis of dose-response relationships is recommended .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity in biological or environmental samples. For environmental analysis, employ solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). Validate methods using internal standards (e.g., deuterated analogs) .

Q. What molecular mechanisms underlie the hepatotoxic and nephrotoxic effects of this compound?

- Methodological Answer : Investigate oxidative stress pathways via assays for glutathione depletion, lipid peroxidation (malondialdehyde levels), and mitochondrial dysfunction (ATP quantification). Use RNA sequencing to identify dysregulated genes in affected tissues. Compare results to structurally related chlorinated aminophenols, which induce toxicity via reactive metabolite formation .

Q. How can researchers design studies to mitigate the nephrotoxicity of this compound?

- Methodological Answer : Pre-treat animal models with antioxidants (e.g., ascorbic acid, N-acetylcysteine) or enzyme inhibitors (e.g., aminooxyacetic acid to block β-lyase activity). Evaluate efficacy through biomarker reduction and histopathology. Dose optimization studies are critical to balance toxicity mitigation and compound efficacy .

Q. What methodologies are recommended for modeling the environmental fate of this compound?

- Methodological Answer : Conduct biodegradation assays using OECD 301 protocols. Assess aquatic toxicity via Daphnia magna or algae growth inhibition tests. Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation, validated with experimental logP and half-life data .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.